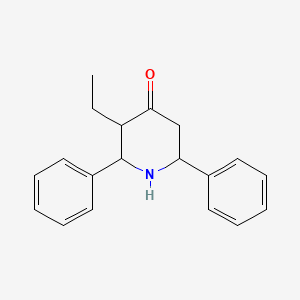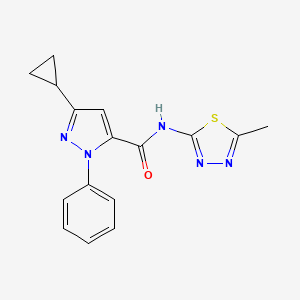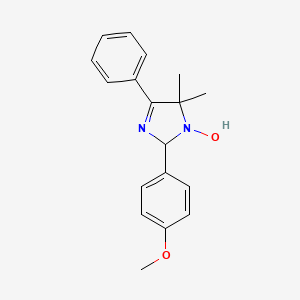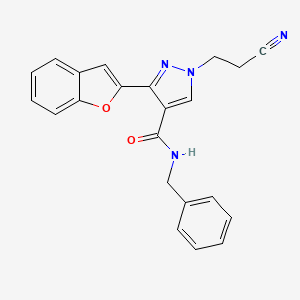![molecular formula C23H28N2O5 B4943341 3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4943341.png)
3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-(4-propoxyphenyl)-2,5-pyrrolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-(4-propoxyphenyl)-2,5-pyrrolidinedione, commonly known as PDP, is a chemical compound that has gained attention in the scientific community due to its potential use in pharmaceutical research and development. PDP is a synthetic compound that belongs to the class of pyrrolidinediones and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of PDP involves its ability to inhibit the activity of certain enzymes and proteins, including proteases, kinases, and phosphatases. PDP has also been shown to interact with various receptors in the brain, including dopamine and serotonin receptors.
Biochemical and Physiological Effects:
PDP has been shown to have various biochemical and physiological effects, including its ability to induce apoptosis in cancer cells, inhibit the formation of amyloid-beta plaques in the brain, and reduce inflammation. PDP has also been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One advantage of PDP is its synthetic nature, which allows for precise control over its chemical structure and purity. However, PDP is still a relatively new compound, and its potential toxicity and side effects are not well understood. Additionally, the synthesis of PDP can be complex and time-consuming, which may limit its use in certain lab experiments.
Future Directions
There are numerous future directions for the study of PDP, including further research into its potential use as a drug candidate for the treatment of cancer and neurodegenerative disorders. Additionally, PDP may have potential as a tool for studying the structure and function of proteins, and further research in this area may lead to new insights into the mechanisms underlying various diseases. Finally, further research is needed to fully understand the potential toxicity and side effects of PDP, which will be important for its safe and effective use in future research and development.
Synthesis Methods
The synthesis of PDP involves the reaction of 3,4-dimethoxyphenylacetic acid with 4-propoxybenzaldehyde in the presence of a base, followed by the addition of 2-(dimethylamino)ethyl chloride and pyrrolidine-2,5-dione. The resulting product is purified using various techniques, including recrystallization and column chromatography.
Scientific Research Applications
PDP has shown potential in various scientific research applications, including as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. PDP has also been studied for its potential use as a tool for studying the structure and function of proteins.
properties
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethylamino]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5/c1-4-13-30-18-8-6-17(7-9-18)25-22(26)15-19(23(25)27)24-12-11-16-5-10-20(28-2)21(14-16)29-3/h5-10,14,19,24H,4,11-13,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYWWSJLISLHTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl N-acetyl-N-[{5-bromo-2-[(2-chlorobenzoyl)amino]phenyl}(phenyl)methyl]glycinate](/img/structure/B4943266.png)

![butyl 4-{[2-(trifluoromethyl)benzoyl]amino}benzoate](/img/structure/B4943274.png)
![N-(3-acetylphenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydro-2(1H)-phthalazinyl]acetamide](/img/structure/B4943281.png)
![2-[3-(3-butyl-4-oxo-3,4-dihydro-2-quinazolinyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4943289.png)


![1-{[(3-bromobenzyl)thio]acetyl}azepane](/img/structure/B4943323.png)
![N-benzyl-6-ethylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4943328.png)


![N,N'-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]diisonicotinamide](/img/structure/B4943360.png)
![N-[2-(2-fluorophenyl)-1-(hydrazinocarbonyl)vinyl]-4-methylbenzamide](/img/structure/B4943365.png)